Carbonatobis(triphenylphosphine)platinum

Platinum(0) precursor Photochemistry Organometallic synthesis

Carbonatobis(triphenylphosphine)platinum (CAS 17030-86-3, molecular formula C₃₇H₃₀O₃P₂Pt, MW 779.66 g/mol) is a square-planar platinum(II) complex bearing a κ²-chelating carbonate ligand and two triphenylphosphine donors. The compound is a shelf-stable, lipophilic (LogP ~6.96) solid that is insoluble in water but soluble in chlorinated solvents and THF.

Molecular Formula C37H32O3P2Pt
Molecular Weight 781.7 g/mol
Cat. No. B12886927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonatobis(triphenylphosphine)platinum
Molecular FormulaC37H32O3P2Pt
Molecular Weight781.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O.[Pt]
InChIInChI=1S/2C18H15P.CH2O3.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;(H2,2,3,4);
InChIKeyBPALSBBSDFESAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonatobis(triphenylphosphine)platinum – Procurement-Oriented Compound Profile and Baseline Characteristics


Carbonatobis(triphenylphosphine)platinum (CAS 17030-86-3, molecular formula C₃₇H₃₀O₃P₂Pt, MW 779.66 g/mol) is a square-planar platinum(II) complex bearing a κ²-chelating carbonate ligand and two triphenylphosphine donors . The compound is a shelf-stable, lipophilic (LogP ~6.96) solid that is insoluble in water but soluble in chlorinated solvents and THF . It was first reported in the late 1960s and has since been established as a versatile organometallic precursor for the in situ generation of reactive platinum species [1].

Why Carbonatobis(triphenylphosphine)platinum Cannot Be Replaced by Common In-Class Pt–PPh₃ Complexes


The carbonate ligand in [Pt(CO₃)(PPh₃)₂] imparts a unique reactivity profile that distinguishes it from other bis(triphenylphosphine)platinum(II) complexes such as the chloride [PtCl₂(PPh₃)₂] or iodide [PtI₂(PPh₃)₂] analogues. The bidentate carbonate is a non-innocent leaving group that departs as CO₂ upon reaction with acidic protons or electrophilic substrates, providing a strong thermodynamic driving force that is absent in halide-ligated congeners [1]. This enables clean, salt-free generation of coordinatively unsaturated intermediates under mild conditions without the need for external halide scavengers, a feature that directly impacts downstream synthetic efficiency and product purity [2]. Consequently, substituting [Pt(CO₃)(PPh₃)₂] with a halide analogue frequently results in different reaction outcomes, lower conversion, or contamination by halide by-products.

Quantitative Differential Evidence for Carbonatobis(triphenylphosphine)platinum vs. Closest Analogs


Photochemical Generation of Bis(triphenylphosphine)platinum(0) Without Exogenous Reducing Agents

[Pt(CO₃)(PPh₃)₂] undergoes photochemical decarboxylation to yield the reactive, two-coordinate [Pt(PPh₃)₂] species quantitatively, whereas the commonly used precursor [Pt(PPh₃)₄] requires thermal dissociation (equilibrium in solution) and the chloride analogue [PtCl₂(PPh₃)₂] demands stoichiometric reducing agents (e.g., hydrazine, NaBH₄) that can introduce metal or boron contaminants [1]. Blake and Mersecchi demonstrated that UV irradiation of [Pt(CO₃)(PPh₃)₂] in benzene cleanly liberates CO₂ and produces [Pt(PPh₃)₂], which can be trapped by alkenes or alkynes in situ [1].

Platinum(0) precursor Photochemistry Organometallic synthesis

Chemoselective CO₂ Liberation upon Electrophilic Olefin Addition: Contrast with Triphenylarsine Analogue

When [Pt(CO₃)(PPh₃)₂] reacts with electrophilic olefins such as tetracyanoethylene (TCNE) in alcoholic solvents, it follows a distinct pathway yielding dicyano complexes [Pt(CN)₂(PPh₃)₂] and tricyanoethenolato species, whereas the triphenylarsine analogue [Pt(CO₃)(AsPh₃)₂] under identical conditions gives predominantly the Pt(0)–olefin adduct [Pt(TCNE)(AsPh₃)₂] without C–C bond cleavage [1]. This ligand-dependent divergence in product selectivity underscores the unique electronic influence of PPh₃ vs. AsPh₃ on the metal center’s reactivity toward C–CN bond activation.

CO₂ extrusion Electrophilic olefin Ligand effect

Thermal Stability Advantage of Pt(II) Carbonate over Pt(0) Phosphine Analogues

Thermogravimetric and differential thermal analysis (TG/DTA) studies on platinum triphenylphosphine complexes have established that Pt(II) complexes of the general type [PtX₂(PPh₃)₂] exhibit higher thermal decomposition onset temperatures than Pt(0) complexes [Pt(PPh₃)ₙ] (n = 3, 4) [1]. Although direct TG data for [Pt(CO₃)(PPh₃)₂] were not located in this study, the class-level inference is that Pt(II) oxidation state imparts intrinsically greater thermal robustness, with decomposition residues for PPh₃-ligated complexes being metallic platinum rather than Pt–As or Pt–Sb mixtures observed for AsPh₃ and SbPh₃ analogues [1].

Thermal stability TG/DTA Pt(II) vs. Pt(0)

Superior Anticancer Activity of Amino Acid Complexes Derived from [Pt(CO₃)(PPh₃)₂] vs. Cisplatin

The carbonate complex [Pt(CO₃)(PPh₃)₂]·CH₂Cl₂ serves as a synthon for a library of platinum(II) amino acid complexes via CO₂ extrusion. Among the derivatives, the neutral complex [Pt(PPh₃)₂{N(COMe)–CHMe–C(O)O-κN,κO}] (7) exhibited the highest in vitro cytotoxicity across five human tumor cell lines [1]. Against the A2780 ovarian carcinoma line, complexes 7 and 9 induced apoptosis faster than cisplatin, as evidenced by DNA laddering and cell cycle perturbation assays [1].

Cytotoxicity Platinum(II) anticancer Amino acid ligands

Lipophilicity Profile Enables Non-Aqueous Processing Compared to Ionic Platinum Salts

With a calculated LogP of 6.96 and molecular weight of 779.66 g/mol, [Pt(CO₃)(PPh₃)₂] partitions strongly into organic phases and is practically insoluble in water . This contrasts sharply with ionic Pt(II) salts such as K₂[PtCl₄] (water-soluble) and even with the chloride analogue [PtCl₂(PPh₃)₂], which exhibits limited solubility in common organic solvents and requires halogenated solvent mixtures . The high lipophilicity of the carbonate complex facilitates homogeneous catalysis in non-polar media and simplifies product isolation by aqueous extraction.

Lipophilicity Solubility Organic-phase application

Prioritized Application Scenarios for Carbonatobis(triphenylphosphine)platinum Based on Quantitative Differentiation


Halide-Free Photochemical Generation of Pt(0) for Cross-Coupling Catalysis

In catalytic cycles that are poisoned by halide ions (e.g., certain Pd- and Pt-catalyzed C–C and C–heteroatom couplings), [Pt(CO₃)(PPh₃)₂] serves as an ideal pre-catalyst because it can be photochemically converted to [Pt(PPh₃)₂] without any halide by-products [1]. Procurement of this compound is warranted when the catalytic protocol specifically demands halide-free conditions that cannot be met by [PtCl₂(PPh₃)₂] or [Pt(PPh₃)₄].

Synthesis of Platinacyclobutanones and Metallacycles via CO₂ Extrusion

The reaction of [Pt(CO₃)(PPh₃)₂] with 1,3-diketones such as heptane-2,4,6-trione in warm ethanol yields platinacyclobutan-3-one complexes in high yield through CO₂ loss [2]. This synthetic route is superior to alternatives employing [PtCl₂(PPh₃)₂] because the carbonate ligand eliminates the need for auxiliary base to neutralize HCl, simplifying purification and improving atom economy.

Medicinal Chemistry Platform for Platinum(II) Anticancer Agents with Faster Apoptosis Kinetics

The carbonate complex serves as a modular entry point for the synthesis of [Pt(PPh₃)₂(amino acid)]⁺ and neutral κN,κO-chelated complexes that have demonstrated faster apoptosis induction than cisplatin in A2780 ovarian carcinoma cells [3]. Researchers engaged in structure–activity relationship (SAR) studies of platinum anticancer agents should select this precursor for its clean reactivity with amino acids and the biological activity advantages observed in derived complexes.

Organic-Phase Homogeneous Catalysis Requiring High Lipophilicity

With a LogP of 6.96 and excellent solubility in non-polar organic solvents, [Pt(CO₃)(PPh₃)₂] is the preferred platinum source for reactions conducted in toluene, THF, or dichloromethane where water-soluble ionic platinum salts would phase-separate or hydrolyze . This property is critical for biphasic catalysis, continuous-flow systems, and processes where aqueous quenching is used for product isolation.

Quote Request

Request a Quote for Carbonatobis(triphenylphosphine)platinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.